molecular formula C12H11BrO3 B14065623 (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid

(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid

Cat. No.: B14065623
M. Wt: 283.12 g/mol
InChI Key: DQXKCNIDCFTRTL-UHFFFAOYSA-N
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Description

(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom attached to a propanoyl group, which is further connected to a phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid typically involves the bromination of propionic acid derivatives followed by coupling with phenylacrylic acid. One common method includes the reaction of acrylic acid with hydrogen bromide under controlled conditions to form 3-bromopropionic acid . This intermediate can then be coupled with a phenyl group through various organic reactions, such as Friedel-Crafts acylation, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or hydrogen bromide gas. The process is optimized for high yield and minimal environmental impact, often employing catalysts and specific reaction conditions to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Polymerization: The acrylic acid component can undergo polymerization, forming polyacrylic acid derivatives.

Common Reagents and Conditions:

Major Products:

  • Substituted phenylacrylic acids
  • Polyacrylic acid derivatives
  • Various heterocyclic compounds formed through cyclization reactions

Scientific Research Applications

(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The acrylic acid moiety can participate in reactions that modify cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid is unique due to its combination of a bromine-substituted propanoyl group and an acrylic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

3-[3-(3-bromopropanoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11BrO3/c13-7-6-11(14)10-3-1-2-9(8-10)4-5-12(15)16/h1-5,8H,6-7H2,(H,15,16)

InChI Key

DQXKCNIDCFTRTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCBr)C=CC(=O)O

Origin of Product

United States

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